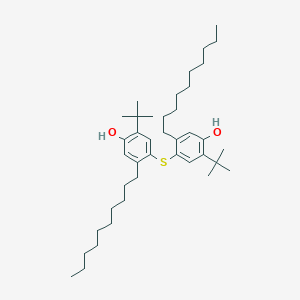
4,4'-Sulfanediylbis(2-tert-butyl-5-decylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its unique chemical structure, which includes a sulfur atom bridging two phenolic groups. It is widely used in various industrial applications due to its antioxidant properties and stability.
Méthodes De Préparation
The synthesis of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) typically involves the reaction of 2-tert-butyl-5-decylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mécanisme D'action
The antioxidant properties of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The sulfur atom in the compound also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism enhances the compound’s effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) include:
4,4’-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of decyl groups. It is also used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications, BHT has a simpler structure but shares similar antioxidant properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur bridge, used in similar applications.
The uniqueness of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) lies in its specific structure, which provides enhanced stability and effectiveness compared to its analogs.
Propriétés
Numéro CAS |
65540-99-0 |
|---|---|
Formule moléculaire |
C40H66O2S |
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
2-tert-butyl-4-(5-tert-butyl-2-decyl-4-hydroxyphenyl)sulfanyl-5-decylphenol |
InChI |
InChI=1S/C40H66O2S/c1-9-11-13-15-17-19-21-23-25-31-27-35(41)33(39(3,4)5)29-37(31)43-38-30-34(40(6,7)8)36(42)28-32(38)26-24-22-20-18-16-14-12-10-2/h27-30,41-42H,9-26H2,1-8H3 |
Clé InChI |
HBTHVQTXTOZDCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C(C=C1SC2=CC(=C(C=C2CCCCCCCCCC)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)

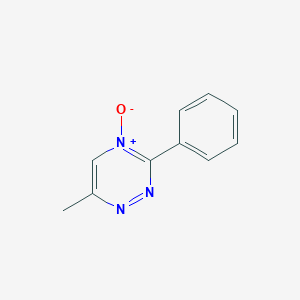

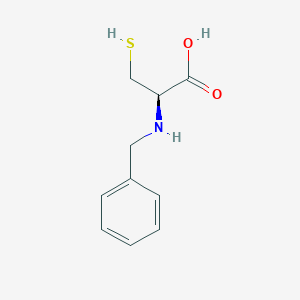
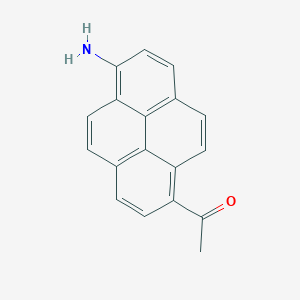

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
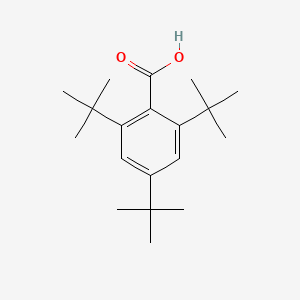

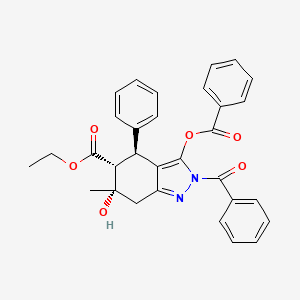
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
